Cas no 42867-40-3 (Pivaloyl cyanide)

Pivaloyl cyanide Chemical and Physical Properties
Names and Identifiers
-
- Pivaloyl cyanide
- 2,2-dimethylpropanoyl cyanide
- 3,3-dimethyl-2-oxobutanenitrile
- 3,3-Dimethyl-2-oxobutyronitrile
- Butanenitrile,3,3-dimethyl-2-oxo
- EINECS 255-978-3
- Trimethylacetyl cyanide
- trimethylpyruvic acid nitrile
- Trimethylpyruvonitrile
- Butanenitrile, 3,3-dimethyl-2-oxo-
- t-butyl cyanoketone
- BCP26197
- F84805
- SCHEMBL2599747
- AKOS006229682
- Trimethylbrenztraubensaurenitril
- NS00060744
- DB-210135
- Pivaloyl cyanide;Butanenitrile, 3,3-dimethyl-2-oxo-;Trimethylpyruvonitrile
- 42867-40-3
- Trimethylbrenztraubensaurenitril [German]
- DTXSID2073516
-
- Inchi: InChI=1S/C6H9NO/c1-6(2,3)5(8)4-7/h1-3H3
- InChI Key: NPBLQPWAISGYEU-UHFFFAOYSA-N
- SMILES: CC(C)(C)C(=O)C#N
Computed Properties
- Exact Mass: 111.06800
- Monoisotopic Mass: 111.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.9Ų
- XLogP3: 1.3
Experimental Properties
- Density: 0.940
- Boiling Point: 147 ºC
- Flash Point: 43 ºC
- PSA: 40.86000
- LogP: 1.12518
Pivaloyl cyanide Security Information
Pivaloyl cyanide Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Pivaloyl cyanide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P551515-10g |
Pivaloyl Cyanide |
42867-40-3 | 10g |
$ 170.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1294905-1g |
Pivaloyl cyanide |
42867-40-3 | 95% | 1g |
$280 | 2024-06-07 | |
1PlusChem | 1P0071Q8-100mg |
Pivaloyl cyanide |
42867-40-3 | 98% | 100mg |
$82.00 | 2024-05-02 | |
eNovation Chemicals LLC | Y1294905-250mg |
Pivaloyl cyanide |
42867-40-3 | 95% | 250mg |
$160 | 2025-02-24 | |
1PlusChem | 1P0071Q8-250mg |
Pivaloyl cyanide |
42867-40-3 | 98% | 250mg |
$123.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1690580-250mg |
3,3-Dimethyl-2-oxobutanenitrile |
42867-40-3 | 98% | 250mg |
¥721.00 | 2024-05-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB6781-500mg |
2,2-dimethylpropanoyl cyanide |
42867-40-3 | 95% | 500mg |
¥515.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB6781-250mg |
2,2-dimethylpropanoyl cyanide |
42867-40-3 | 95% | 250mg |
¥309.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB6781-100mg |
2,2-dimethylpropanoyl cyanide |
42867-40-3 | 95% | 100mg |
¥231.0 | 2024-04-19 | |
eNovation Chemicals LLC | Y1294905-100mg |
Pivaloyl cyanide |
42867-40-3 | 95% | 100mg |
$115 | 2024-06-07 |
Pivaloyl cyanide Related Literature
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Additional information on Pivaloyl cyanide
Recent Advances in the Application of Pivaloyl Cyanide (CAS 42867-40-3) in Chemical Biology and Pharmaceutical Research
Pivaloyl cyanide (CAS 42867-40-3), a versatile acyl cyanide reagent, has recently gained significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery and development. This research brief synthesizes the latest findings on the synthesis, reactivity, and applications of pivaloyl cyanide, with a focus on its role in the construction of complex molecular architectures and bioactive compounds.
Recent studies have highlighted the utility of pivaloyl cyanide as a key building block in the synthesis of heterocyclic compounds, particularly in the construction of pyridine and pyrimidine derivatives. A 2023 study published in the Journal of Organic Chemistry demonstrated the efficient use of pivaloyl cyanide in a one-pot, three-component reaction to access highly functionalized pyridines with potential pharmacological activities. The reaction proceeds via a cascade of nucleophilic additions and cyclizations, showcasing the reagent's ability to facilitate complex transformations under mild conditions.
In the realm of medicinal chemistry, pivaloyl cyanide has emerged as a valuable tool for the introduction of the pivaloyl group, which can enhance the metabolic stability of drug candidates. A recent patent application (WO2023056789) describes the use of pivaloyl cyanide in the synthesis of novel protease inhibitors, where the pivaloyl moiety was found to significantly improve the compounds' pharmacokinetic profiles. This application underscores the reagent's importance in addressing common challenges in drug development, such as poor metabolic stability and rapid clearance.
Structural and mechanistic studies have provided deeper insights into the reactivity of pivaloyl cyanide. Advanced computational chemistry approaches, combined with experimental data, have elucidated the electronic and steric factors that govern its reactivity patterns. These findings, published in a 2024 ACS Catalysis article, have enabled more rational and predictable applications of pivaloyl cyanide in synthetic chemistry, particularly in asymmetric transformations where stereocontrol is critical.
The safety profile and handling considerations of pivaloyl cyanide have also been the subject of recent investigations. While the compound is generally stable when stored properly, studies have emphasized the importance of proper ventilation and personal protective equipment when handling this reagent due to its potential to release hydrogen cyanide under certain conditions. These safety considerations are particularly relevant for scale-up processes in pharmaceutical manufacturing.
Looking forward, researchers are exploring novel applications of pivaloyl cyanide in bioconjugation chemistry and the development of prodrugs. Preliminary results suggest that the reagent's unique reactivity profile may enable new strategies for targeted drug delivery and the development of stimuli-responsive therapeutic agents. As these investigations progress, pivaloyl cyanide is poised to play an increasingly important role in bridging chemical synthesis with biological applications.
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